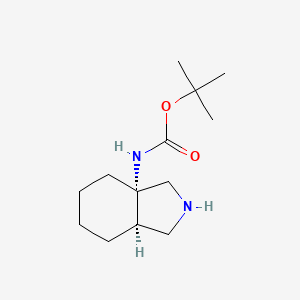

tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate

描述

tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate is a bicyclic carbamate-protected amine featuring a fused isoindole-pyrrolidine scaffold. This compound is of significant interest in medicinal chemistry and organic synthesis due to its stereochemical complexity and utility as a building block for bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

属性

IUPAC Name |

tert-butyl N-[(3aS,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJNHDCEWDUHMX-ZWNOBZJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCCCC1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]12CCCC[C@@H]1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions: tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed:

Oxidation: N-oxides of isoindoline derivatives.

Reduction: Amine derivatives.

Substitution: Various carbamate derivatives with different alkyl groups.

科学研究应用

Chemistry: In chemistry, tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ability to form stable complexes with certain enzymes makes it valuable for investigating biochemical pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

作用机制

The mechanism of action of tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, resulting in downstream biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate with the closely related tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate (CAS: 1037368-67-4), as detailed in the provided evidence . Key differences arise from their core ring systems, which influence reactivity, stability, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Differences: The isoindole core lacks the oxygen atom present in the pyrano[3,4-c]pyrrole system. The pyrano-pyrrole system’s oxygen atom may enhance hydrogen-bonding interactions, impacting receptor binding in pharmacological contexts.

Stability and Storage: Both compounds likely require protection from light and moisture due to the Boc group’s sensitivity to acidic and basic conditions. The pyrano-pyrrole derivative is explicitly recommended for storage at 2–8°C .

Hazard Considerations: The pyrano-pyrrole analog carries warnings for acute toxicity (H302) and irritation (H315/H319/H335) . While hazard data for the isoindole variant are unavailable, similar precautions are advisable due to structural parallels.

Research Implications and Limitations

- Synthetic Utility: The isoindole derivative’s lack of an oxygen atom may simplify synthetic routes compared to the pyrano-pyrrole analog, which requires careful oxidation steps.

- Pharmacological Potential: Isoindole scaffolds are prevalent in kinase inhibitors and CNS-targeting drugs, suggesting untapped therapeutic avenues for this compound.

- Data Gaps : Direct comparative studies are absent in the provided evidence. Further research is needed to elucidate the isoindole derivative’s exact melting point, solubility, and biological activity.

生物活性

tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

CAS Number: 1037383-90-6

IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind to various enzymes and receptors, modulating their activity and influencing several biochemical pathways.

Pharmacological Profile

Research indicates that this compound may exhibit a range of pharmacological activities, including:

- Antinociceptive Effects: Studies have shown that carbamate derivatives can possess analgesic properties. The specific stereochemistry of this compound may enhance its interaction with pain receptors.

- Neuroprotective Potential: The isoindole structure is known for its neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

- Antitumor Activity: Preliminary investigations suggest that the compound may inhibit tumor growth through mechanisms involving cell cycle arrest and induction of apoptosis in cancer cells.

Study 1: Antinociceptive Activity

A study conducted by researchers at a prominent pharmacology institute evaluated the antinociceptive effects of various carbamate derivatives, including this compound. The results indicated a significant reduction in pain response in animal models, suggesting its potential application in pain management therapies.

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal damage. The findings revealed that this compound effectively reduced markers of oxidative stress and apoptosis in cultured neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Starting Materials: The synthesis begins with readily available isoindole derivatives.

- Reagents: Common reagents include tert-butyl chloroformate for carbamate formation.

- Reaction Conditions: The reaction is usually conducted under controlled temperatures to ensure optimal yields.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 240.34 g/mol | Antinociceptive, Neuroprotective |

| rac-(3aR,7aR)-octahydro-1H-isoindole | 240.35 g/mol | Antitumor activity |

| (3AS,7aS)-octahydro-1H-isoindole | 169.22 g/mol | Neuroprotective |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate, and how do experimental conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via carbamate protection of an amine-functionalized bicyclic scaffold. For example, tert-butyl carbamate groups are introduced using Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, as demonstrated in the synthesis of structurally related bicyclic amines . Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (6–24 hours).

Q. How is the purity and stereochemical integrity of this compound validated in academic research?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC or TLC (e.g., 60:40 hexanes-EtOAc) with UV detection .

- Spectroscopy :

- 1H/13C NMR : Peaks corresponding to tert-butyl groups (δ ~1.4 ppm in 1H NMR; ~28–30 ppm in 13C NMR) and carbamate carbonyl (δ ~155–156 ppm in 13C NMR) confirm structural integrity .

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .

- Optical Rotation : Specific rotation values ([α]D) distinguish enantiomers, critical for stereochemical validation .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : While no acute hazards are reported for structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate), standard precautions apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Perform reactions in a fume hood to mitigate inhalation risks .

- Store at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the octahydro-isoindole core influence biological activity in pharmacological studies?

- Methodological Answer : The (3aS,7aR) configuration confers rigidity to the bicyclic scaffold, enhancing binding affinity to targets like opioid receptors. For example, derivatives with this stereochemistry exhibit improved selectivity for μ-opioid receptors due to complementary spatial interactions with hydrophobic binding pockets . Comparative studies using enantiomeric pairs (e.g., (3aS,7aR) vs. (3aR,7aS)) via radioligand binding assays or computational docking (e.g., AutoDock Vina) can quantify stereochemical effects .

Q. What strategies resolve contradictions in reactivity data during functionalization of the carbamate-protected isoindole scaffold?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). Mitigation strategies include:

- Kinetic Control : Lower temperatures (−78°C to 0°C) favor desired intermediates .

- Protecting Group Tuning : Replacing tert-butyl carbamate with acid-labile groups (e.g., Fmoc) reduces steric hindrance during coupling .

- Additive Screening : Bases like DMAP (4-dimethylaminopyridine) or Lewis acids (e.g., ZnCl2) can modulate reactivity in Pauson-Khand or Suzuki-Miyaura cross-coupling reactions .

Q. How is this compound utilized in multicomponent reaction systems?

- Methodological Answer : The compound serves as a chiral building block in:

- Pauson-Khand Reactions : Enantioselective cyclization with alkynes/alkenes yields fused bicyclic ketones, as shown in the synthesis of terpene-like scaffolds .

- Peptide Mimetics : Coupling with amino acids (e.g., Boc-L-Ala) generates conformationally restricted peptidomimetics for protease inhibition studies .

- Catalyst Design : Incorporation into organocatalysts (e.g., thiourea derivatives) enhances enantioselectivity in asymmetric aldol reactions .

Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the carbamate group generates tert-butanol and the parent amine, detectable via GC-MS or LC-MS .

- Artifact Mitigation : Use of stabilizers (e.g., BHT at 0.01–0.1% w/w) inhibits radical-mediated degradation during storage .

- Isotopic Labeling : 13C-labeled tert-butyl groups track degradation kinetics via isotope-ratio mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。